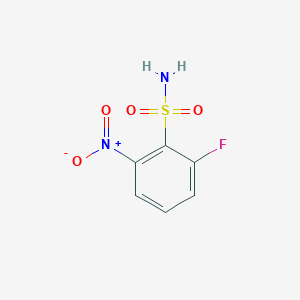

2-Fluoro-6-nitrobenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-6-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H5FN2O4S . It has a molecular weight of 220.18 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of N-aryl sulfonamides, such as this compound, has been a topic of research. Various protocols have been established for the synthesis of N-aryl sulfonamides directly from stable and abundant nitroarenes . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The molecular structure of this compound consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 220.18 .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

2-Fluoro-6-nitrobenzene-1-sulfonamide is utilized in the synthesis of various sulfonamides and carbamates with potential antimicrobial properties. A study by Janakiramudu et al. (2017) demonstrated the synthesis of these compounds, revealing that many of them exhibit potent antimicrobial activity, especially against certain bacterial strains and fungi. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).

Application in PET Tracer Synthesis

Gebhardt and Saluz (2012) reported the synthesis of a novel sulfonamide derivative, specifically for use as a precursor in fluoride chemistry for positron emission tomography (PET) tracers. This application demonstrates the role of this compound derivatives in medical imaging and diagnostics (Gebhardt & Saluz, 2012).

Synthesis of Sulfonated Derivatives

A study by Courtin (1982) explored the synthesis of sulfonated derivatives of 4-Fluoroaniline, which is closely related to this compound. This research provides insights into the chemical processes and potential applications of fluorinated aromatic compounds in various fields, including pharmaceuticals and agrochemicals (Courtin, 1982).

Inhibition of Polymorphonuclear Leukocyte Functions

Research by Elferink and Deierkauf (1984) investigated the effect of fluorinated nitrobenzenes, including derivatives of this compound, on the functions of polymorphonuclear leukocytes. These compounds were found to inhibit various cellular functions, suggesting their potential role in studies related to immune response and inflammation (Elferink & Deierkauf, 1984).

Preparation of Secondary Amines and Amine Protection

Fukuyama et al. (1995) demonstrated the use of 2- and 4-Nitrobenzenesulfonamides in the smooth alkylation of primary amines, leading to the formation of N-alkylated sulfonamides. This method is significant for the preparation of secondary amines and for the protection of amines, highlighting the chemical versatility of these compounds (Fukuyama et al., 1995).

Mécanisme D'action

Orientations Futures

Research into electrophilic species featuring a sulfur–fluorine bond, such as sulfonyl fluorides, has been invigorated by the advent of sulfur (vi)-fluoride exchange (SuFEx) processes . This could potentially lead to new synthetic methods and applications for compounds like 2-Fluoro-6-nitrobenzene-1-sulfonamide.

Propriétés

IUPAC Name |

2-fluoro-6-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLHYQTVLJRGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.